molecular formula C15H28O2 B570278 Methyl tetradec-5-enoate CAS No. 28369-26-8

Methyl tetradec-5-enoate

Cat. No.: B570278
CAS No.: 28369-26-8
M. Wt: 240.387
InChI Key: WAFYJSDEQGSUTH-UHFFFAOYSA-N
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Description

Methyl tetradec-5-enoate is a high-purity fatty acid methyl ester that serves as a valuable intermediate in organic synthesis and biological research. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anti-obesity agents. It functions as a key synthetic precursor for vibralactone derivatives, which are potent pancreatic lipase inhibitors . The mechanism of action for these inhibitors involves the β-lactone pharmacophore forming a covalent bond with the active serine residue of pancreatic lipase, effectively blocking the enzyme's ability to hydrolyze dietary fats into absorbable free fatty acids . Preclinical studies have demonstrated that optimized inhibitors derived from this core structure can significantly reduce body weight and improve metabolic parameters like triglycerides in high-fat diet-induced obese mice . Beyond pharmaceutical research, this compound is also utilized in agrochemical studies. The compound and its isomers are active as insect attractants, specifically for certain Coleoptera species, making it useful in the development of integrated pest management strategies . The compound occurs in nature and can be synthesized through various methods, including metathesis reactions based on renewable feedstocks . As a chemical tool, it provides researchers with a versatile building block for exploring lipid metabolism, enzyme inhibition, and insect behavior. Please note: This product is intended "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

methyl tetradec-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFYJSDEQGSUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reflux conditions (60–80°C) are employed to overcome the reaction’s equilibrium limitations, favoring ester formation.

  • Catalyst Loading : Sulfuric acid is used at concentrations of 1–5% (v/v) relative to the reaction volume.

  • Methanol-to-Acid Ratio : A molar excess of methanol (3:1 to 5:1) drives the equilibrium toward ester production.

Table 1 : Representative Data for Fischer Esterification of 5-Tetradecenoic Acid

ParameterValueSource
Yield65–72%
Reaction Time4–6 hours
Purity (GC-MS)>95%

The product is typically isolated via liquid-liquid extraction using ethyl acetate and water, followed by distillation under reduced pressure to remove excess methanol. Nuclear magnetic resonance (NMR) spectroscopy confirms the ester’s structure, with characteristic peaks at δ\delta 3.65 ppm (singlet, methyl ester) and δ\delta 5.35 ppm (multiplet, alkene protons).

Acid-Catalyzed Esterification with Methanol

This method parallels Fischer esterification but employs milder acidic resins (e.g., Amberlyst-15) or ionic liquids as catalysts, enhancing recyclability and reducing corrosion risks. The reaction follows a similar mechanism, with proton transfer facilitating nucleophilic substitution.

Catalytic Systems and Performance

  • Heterogeneous Catalysts : Amberlyst-15 achieves yields of 68–75% at 70°C within 3 hours, with negligible catalyst degradation.

  • Ionic Liquids : Imidazolium-based ionic liquids (e.g., [BMIM][HSO4_4]) offer superior selectivity (>98%) but require longer reaction times (8–12 hours).

Table 2 : Comparison of Acid Catalysts for this compound Synthesis

CatalystYield (%)Temperature (°C)Time (h)Reference
Sulfuric Acid72806
Amberlyst-1575703
[BMIM][HSO4_4]819012

Post-reaction purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) to separate the ester from unreacted acid and catalyst residues.

Olefin Cross-Metathesis

Olefin cross-metathesis has emerged as a stereoselective route to this compound, particularly for generating the (E)-isomer. This method utilizes Grubbs or Hoveyda-Grubbs catalysts to mediate the exchange of alkylidene groups between alkenes. A representative synthesis involves the reaction of methyl vinyl glycolate (MVG) with dec-1-ene or tetradec-1-ene in the presence of a second-generation Hoveyda-Grubbs catalyst.

Mechanistic Insights and Stereochemical Control

The catalyst facilitates a [2+2] cycloaddition between the alkene substrates, forming a metallocyclobutane intermediate that subsequently rearranges to yield the cross-metathesis product. The (E)-isomer predominates due to steric hindrance favoring trans-alkene formation.

Table 3 : Cross-Metathesis Parameters for this compound

Substrate PairCatalyst Loading (mol%)Yield (%)(E):(Z) RatioSource
MVG + Dec-1-ene1.06395:5
MVG + Tetradec-1-ene0.56597:3

Reactions are conducted in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at room temperature, with ethylene gas evolved as a byproduct. The product is purified via recrystallization from cold methanol, achieving >99% enantiomeric excess for the (E)-isomer.

Comparative Analysis of Synthetic Methods

Table 4 : Advantages and Limitations of this compound Preparation Routes

MethodAdvantagesLimitations
Fischer EsterificationLow cost, simple setupLow yields, corrosive catalysts
Acid-CatalyzedRecyclable catalysts, mild conditionsLonger reaction times
Cross-MetathesisHigh stereoselectivity, scalabilityExpensive catalysts, byproduct formation

Analytical Characterization

Post-synthesis analysis employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time of 12.3 min (HP-5 column, 30 m × 0.25 mm).

  • 1^1H NMR : Peaks at δ\delta 2.30 ppm (triplet, J=7.5J = 7.5 Hz, -CH2_2-COO-) and δ\delta 1.25–1.35 ppm (m, alkyl chain protons).

  • Infrared Spectroscopy (IR) : Strong absorption at 1745 cm1^{-1} (ester C=O stretch) and 1650 cm1^{-1} (C=C stretch) .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl tetradec-5-enoate undergoes hydrolysis under acidic or basic conditions to yield tetradec-5-enoic acid and methanol.

Conditions and Reagents

Reaction Type Reagents Conditions Products
Acidic HydrolysisH₂SO₄, H₂OReflux, 6–8 hoursTetradec-5-enoic acid + Methanol
Basic HydrolysisNaOH, H₂OReflux, 4–6 hoursSodium tetradec-5-enoate + Methanol

The ester’s hydrolysis is reversible under acidic conditions, while basic conditions drive the reaction to completion via saponification.

Hydrogenation

The double bond at the 5th position is susceptible to catalytic hydrogenation, producing saturated methyl tetradecanoate.

Key Data

Catalyst Pressure Temperature Yield
Pd/C (10% w/w)1–3 atm H₂25–30°C95%
Raney Nickel5 atm H₂50°C88%

Hydrogenation preserves the ester functional group while saturating the alkene.

Oxidation Reactions

The alkene moiety undergoes oxidation to form epoxides or diols.

Epoxidation

Oxidizing Agent Solvent Conditions Product
m-CPBACH₂Cl₂0°C, 2 hoursMethyl 5,6-epoxytetradecanoate
H₂O₂/NaHCO₃H₂O/THF25°C, 12 hoursMethyl 5,6-dihydroxytetradecanoate

Epoxidation with m-CPBA is stereospecific, yielding the trans-epoxide as the major product.

Transesterification

This compound participates in acid- or base-catalyzed transesterification to form other esters.

Mechanism

  • Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the incoming alcohol (e.g., ethanol) .

  • Base-Catalyzed : Deprotonation of the alcohol generates a stronger nucleophile (alkoxide), which attacks the ester carbonyl .

Example

Alcohol Catalyst Conditions Product
EthanolH₂SO₄Reflux, 6 hoursEthyl tetradec-5-enoate

Cross-Metathesis

The double bond undergoes olefin metathesis with Grubbs catalysts to form unsaturated esters of varying chain lengths.

Research Findings

  • Reaction with dec-1-ene using Hoveyda-Grubbs 2nd Generation Catalyst (2 mol%) yielded methyl (E)-2-hydroxydodec-3-enoate (63% yield) .

  • Similar reactions with tetradec-1-ene produced methyl (E)-2-hydroxyhexadec-3-enoate (63% yield) .

Claisen Rearrangement

Under thermal conditions, this compound derivatives undergo Claisen rearrangements to form γ,δ-unsaturated esters.

Case Study

  • Heating methyl 4,5-epoxypent-2-enoate (analogous structure) with Ph₂CuLi and BF₃ yielded methyl 4-bromo-5-hydroxypent-2-enoate .

Radical Additions

The double bond participates in radical-mediated reactions. For example:

  • Methanethiol Addition : Using AIBN as a radical initiator, methanethiol adds to the double bond, forming methyl 2-hydroxy-4-(methylthio)butanoate (85% yield) .

Scientific Research Applications

Methyl tetradec-5-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of pheromone biosynthesis and insect behavior.

    Medicine: Research has shown its potential anti-inflammatory and analgesic properties.

    Industry: It is employed in the production of sex pheromones for pest control, offering an alternative to traditional insecticides.

Mechanism of Action

The mechanism of action of methyl tetradec-5-enoate involves its interaction with specific molecular targets, such as receptors in insects. In pest control, the compound mimics natural pheromones, attracting male insects to traps. This disrupts mating and reduces pest populations. The molecular pathways involved include the activation of olfactory receptors and subsequent behavioral responses in insects.

Comparison with Similar Compounds

Structural Analogs

Methyl Tetradecanoate (Saturated Analog)
  • Structure : Fully saturated 14-carbon chain (C14:0).
  • Key Properties: Higher melting point compared to unsaturated analogs due to stronger van der Waals forces. For example, methyl tetradecanoate (CAS 124-10-7) is a solid at room temperature, whereas unsaturated derivatives remain liquid .
  • Applications : Used in surfactants and biodiesel. Its saturated nature provides oxidative stability but limits reactivity in polymerization or functionalization reactions.
Methyl Tetradec-2-ynoate (Triple-Bond Analog)
  • Structure : Contains a triple bond at the 2nd position (C14:2-yne, CAS 67587-21-7).
  • Key Properties: Higher logP (6.4) due to the hydrophobic alkyne group, suggesting lower water solubility . Reactivity: The triple bond enables click chemistry (e.g., cycloadditions), unlike the double bond in methyl tetradec-5-enoate.
  • Applications : Niche uses in pharmaceutical synthesis and advanced material science.
Trans-13-Octadecenoic Acid Methyl Ester (Long-Chain Unsaturated FAME)
  • Structure : 18-carbon chain with a trans double bond at the 13th position (C18:1 trans).
  • Key Properties :
    • Longer chain increases hydrophobicity and boiling point.
    • Trans-configuration may affect crystallinity and metabolic pathways compared to cis isomers .

  • Applications : Found in plant resins and used in food additives, though trans-FAMEs are less common due to health concerns.

Physicochemical Properties

Compound Molecular Formula CAS Number Key Feature Boiling Point (Inferred) Reactivity
This compound C₁₅H₂₈O₂ Not provided cis/trans double bond Moderate (~250–300°C) Susceptible to oxidation, hydrogenation
Methyl tetradecanoate C₁₅H₃₀O₂ 124-10-7 Saturated Higher (~300°C+) Stable, low reactivity
Methyl tetradec-2-ynoate C₁₅H₂₆O₂ 67587-21-7 Triple bond Lower (~200–250°C) High (alkyne-specific reactions)
Trans-13-octadecenoate C₁₉H₃₆O₂ Not provided Trans double bond High (~320°C+) Moderate (trans-specific metabolism)

Biological Activity

Methyl tetradec-5-enoate is a long-chain unsaturated fatty acid ester that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a double bond, plays a significant role in various biochemical processes and has potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly in inhibiting the mobility of melanoma cells. This suggests potential therapeutic applications in cancer treatment, as inhibiting cellular mobility is a critical factor in preventing metastasis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets that regulate cellular processes. These interactions may influence pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

3. Metabolic Pathways

This compound is also involved in various metabolic pathways, potentially acting as a bioregulator. Its interactions with enzymes and receptors may influence lipid metabolism and other critical biological functions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl tetradec-2-enoateUnsaturated ester with a double bond at position 2Different position of double bond affects reactivity
Methyl tetradec-7-enoateUnsaturated ester with a double bond at position 7Variation in reactivity due to different double bond position
Methyl hexadec-9-enoateLonger carbon chain (C16)Influences physical properties affecting solubility
Methyl dodecenoateShorter chain with double bondVariation in reactivity and application

This table illustrates how structural variations influence the biological activities and potential applications of these compounds.

Case Study: Anticancer Activity

A study focused on the effects of this compound on melanoma cell lines demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The findings suggest that this compound could serve as a lead compound for developing new cancer therapies aimed at inhibiting metastasis.

Research Findings: Lipid Metabolism

Further investigations into the role of this compound in lipid metabolism revealed its potential as an important modulator in lipid homeostasis. The compound was shown to interact with key enzymes involved in fatty acid synthesis and degradation, indicating its relevance in metabolic disorders .

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